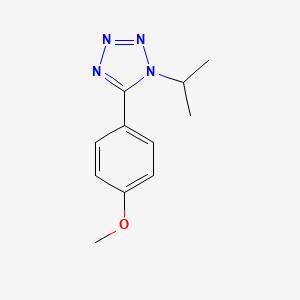

1-Isopropyl-5-(4-methoxy-phenyl)-1H-tetrazole

Description

The exact mass of the compound 1-isopropyl-5-(4-methoxyphenyl)-1H-tetrazole is 218.11676108 g/mol and the complexity rating of the compound is 216. The solubility of this chemical has been described as 19 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methoxyphenyl)-1-propan-2-yltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-8(2)15-11(12-13-14-15)9-4-6-10(16-3)7-5-9/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOLQKPMFPWBBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NN=N1)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501321159 | |

| Record name | 5-(4-methoxyphenyl)-1-propan-2-yltetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501321159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26662858 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

462069-94-9 | |

| Record name | 5-(4-methoxyphenyl)-1-propan-2-yltetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501321159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of 1h Tetrazole Heterocycles As a Class in Organic and Medicinal Chemistry

The 1H-tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom. This structural motif has emerged as a "privileged" scaffold in the realms of organic and medicinal chemistry due to its unique physicochemical properties and broad spectrum of biological activities. One of the most critical features of the 1H-tetrazole moiety is its role as a bioisostere for the carboxylic acid group. nih.govrsc.org This bioisosteric relationship allows for the replacement of a carboxylic acid functional group in a biologically active molecule with a tetrazole ring, often leading to improved metabolic stability, enhanced lipophilicity, and better oral bioavailability without compromising the compound's ability to interact with its biological target. nih.gov

The acidic nature of the N-H proton in the 1H-tetrazole ring is comparable to that of carboxylic acids, enabling it to participate in similar ionic and hydrogen bonding interactions with biological receptors. rsc.org This property has been instrumental in the development of numerous therapeutic agents. Beyond its function as a carboxylic acid mimic, the tetrazole ring can also act as a surrogate for the cis-amide bond, a key structural element in peptides. This has significant implications for the design of peptidomimetics with enhanced resistance to enzymatic degradation. nih.gov

The diverse pharmacological applications of 1H-tetrazole derivatives are well-documented and span a wide range of therapeutic areas. nih.gov These compounds have been investigated for their potential as antihypertensive, antiviral, anticancer, antifungal, and anti-inflammatory agents. nih.gov The versatility of the tetrazole ring allows for the introduction of various substituents at the 1- and 5-positions, providing a powerful tool for modulating the biological activity and pharmacokinetic properties of the resulting molecules. The ability to fine-tune these properties through synthetic modifications has made 1H-tetrazole heterocycles a cornerstone in modern drug discovery and development.

Conceptual Positioning of 1 Isopropyl 5 4 Methoxy Phenyl 1h Tetrazole Within Advanced Tetrazole Derivatives

1-Isopropyl-5-(4-methoxy-phenyl)-1H-tetrazole belongs to the class of 1,5-disubstituted tetrazoles. This substitution pattern is of particular interest in medicinal chemistry as it can confer specific conformational constraints and metabolic stability to the molecule. nih.gov The presence of two distinct substituents on the tetrazole ring allows for the exploration of a wider chemical space and the optimization of interactions with biological targets.

The isopropyl group at the 1-position is a relatively small, lipophilic alkyl group that can influence the compound's solubility and ability to cross biological membranes. The 4-methoxyphenyl (B3050149) group at the 5-position is an electron-donating aromatic substituent that can engage in various non-covalent interactions, such as π-π stacking and hydrogen bonding, with receptor active sites. The methoxy (B1213986) group, in particular, can act as a hydrogen bond acceptor, which is often a crucial feature for biological activity.

The synthesis of 1,5-disubstituted tetrazoles can be achieved through various synthetic methodologies, including multicomponent reactions like the Ugi-azide reaction, which allows for the rapid generation of diverse libraries of compounds. beilstein-journals.org Other methods involve the [3+2] cycloaddition of azides to nitriles or the modification of pre-existing tetrazole scaffolds. nih.gov The specific combination of an isopropyl group and a 4-methoxyphenyl group in this compound suggests a deliberate design to explore the structure-activity relationships within this class of compounds.

Below is a table summarizing the key structural features of this compound and their potential implications:

| Structural Feature | Position | Potential Significance |

| 1H-Tetrazole Core | - | Aromatic, metabolically stable scaffold; bioisostere of carboxylic acid and cis-amide. |

| Isopropyl Group | 1-position | Lipophilic substituent, may influence solubility and membrane permeability. |

| 4-Methoxyphenyl Group | 5-position | Aromatic ring capable of π-π stacking; methoxy group can act as a hydrogen bond acceptor. |

Overview of Current Academic Research Trends and Potential Directions for the Compound

Retrosynthetic Analysis and Key Disconnections for the Tetrazole Core and Substituents

Retrosynthetic analysis of this compound identifies several logical bond disconnections to simplify the molecule into readily available starting materials. The primary disconnections are:

N1-C (Isopropyl) bond: This disconnection leads to the precursor 5-(4-methoxyphenyl)-1H-tetrazole and an isopropyl electrophile (e.g., 2-bromopropane). This route relies on the subsequent alkylation of the pre-formed tetrazole ring, a common but sometimes challenging step due to potential formation of N1 and N2 isomers.

C5-C (Aryl) bond: Cleavage of the bond between the tetrazole ring and the methoxyphenyl group suggests a strategy involving the arylation of a 1-isopropyl-1H-tetrazole derivative. For instance, a palladium-catalyzed cross-coupling reaction could be employed between a 5-halo-1-isopropyl-1H-tetrazole and a suitable arylboronic acid. nih.gov

Tetrazole Ring Formation: The most fundamental disconnection involves breaking down the heterocyclic ring itself. This opens up powerful convergent strategies:

[3+2] Cycloaddition: This approach disconnects the ring into a nitrile (4-methoxybenzonitrile) and an azide (B81097) source (e.g., sodium azide), which are later combined with the isopropyl group. This is a widely used and efficient method for forming the 5-substituted tetrazole core. nih.govjchr.org

Multi-component Reaction (MCR): A more advanced disconnection breaks the target molecule into three or four simple components for an Ugi-azide reaction. beilstein-journals.orgscielo.org.mx This strategy would involve 4-methoxybenzaldehyde (B44291), isopropylamine (B41738), an isocyanide, and an azide source, allowing for the construction of the entire substituted tetrazole in a single step.

These disconnections form the basis for the primary synthetic strategies discussed in subsequent sections, with the Ugi-azide and the nitrile-azide cycloaddition followed by alkylation being the most prominent routes.

Multi-Component Reaction (MCR) Strategies for 1,5-Disubstituted Tetrazole Ring Formationjchr.org

Multi-component reactions (MCRs) offer a highly efficient and atom-economical pathway for the synthesis of complex molecules like 1,5-disubstituted tetrazoles from simple precursors in a single pot. eurekaselect.com The Ugi-azide reaction, a modification of the classic Ugi reaction, is particularly well-suited for this purpose. beilstein-journals.orgscielo.org.mx

For the synthesis of this compound, a three-component Ugi-azide reaction (UA-3CR) would be employed. core.ac.uk The key components are:

An aldehyde: 4-methoxybenzaldehyde

An amine: Isopropylamine

An isocyanide: A suitable isocyanide such as tert-butyl isocyanide

An azide source: Typically trimethylsilyl (B98337) azide (TMSN₃) or hydrazoic acid (HN₃) researchgate.net

The reaction mechanism involves the initial condensation of 4-methoxybenzaldehyde and isopropylamine to form an imine. scielo.org.mx This is followed by the addition of the isocyanide and the azide source. A subsequent intramolecular 1,5-dipolar electrocyclization of an intermediate yields the final 1,5-disubstituted tetrazole ring. scielo.org.mx This MCR approach is highly convergent, allowing for the rapid assembly of the target molecule with its specific substitution pattern directly installed. beilstein-journals.org

Catalyst-Mediated Cycloaddition Reactions for Tetrazole Annulationjchr.org

The core of many tetrazole syntheses is the [3+2] cycloaddition reaction between a nitrile and an azide to form the tetrazole ring. jchr.orgrsc.org While this reaction can proceed thermally, it often requires harsh conditions and long reaction times. The use of catalysts is crucial for achieving high yields under milder conditions. nih.govacs.org

Several types of catalysts are effective for this transformation:

Lewis Acids: Zinc(II) salts, such as ZnBr₂, are well-established catalysts that activate the nitrile group towards nucleophilic attack by the azide. mdpi.com

Copper Complexes: Copper(I) and Copper(II) catalysts are widely used and highly efficient for promoting the cycloaddition. jchr.orgresearchgate.net They are believed to work through the in-situ formation of a copper-azide species, which then reacts with the nitrile. researchgate.net

Cobalt Complexes: Cobalt(II) complexes with tetradentate ligands have also been shown to effectively catalyze the [3+2] cycloaddition, offering a homogeneous catalytic system. nih.govacs.org

Heterogeneous Catalysts: To improve recyclability and ease of purification, various solid-supported catalysts have been developed. These include cobalt-nickel nanoparticles on magnetic hollow spheres and samarium supported on mesoporous silica. rsc.orgresearchgate.net

The table below summarizes various catalysts used for the synthesis of 5-substituted 1H-tetrazoles, the precursor to the target compound via N-alkylation.

| Catalyst Type | Specific Catalyst Example | Key Advantages |

| Lewis Acid | ZnBr₂-SiO₂ | Heterogeneous, effective under solvent conditions like glycerol. researchgate.net |

| Copper Complex | Copper(II) Sulfate Pentahydrate | Eco-friendly, operates under mild conditions in green solvents. jchr.org |

| Cobalt Complex | Co(II) with tetradentate ligand | Homogeneous catalysis, allows for mechanistic studies. nih.govacs.org |

| Magnetic Nanocatalyst | Co–Ni/Fe₃O₄@MMSHS | High catalytic activity, excellent recyclability, short reaction times. rsc.org |

Optimization of Reaction Conditions: Solvent Effects and Temperature Controljchr.org

The choice of solvent and the control of temperature are critical parameters that significantly influence the yield, reaction rate, and purity of tetrazole synthesis.

Solvent Effects: The solvent plays a key role, particularly in dissolving the azide source (often a salt like NaN₃) and mediating the reaction.

Polar Aprotic Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are highly effective solvents due to their ability to dissolve sodium azide and facilitate the cycloaddition reaction, often leading to excellent yields. acs.orgrsc.org However, DMF can be difficult to remove and is not considered a green solvent. rsc.org

Green Solvents: In line with sustainable chemistry principles, significant research has focused on replacing traditional polar aprotic solvents. Poly(ethylene glycol) (PEG) has emerged as a non-toxic and recyclable medium, showing high efficacy. rsc.orgresearchgate.net Water, used with micelle-forming surfactants, has also been successfully employed for Ugi-azide reactions at room temperature. mdpi.com Glycerol is another green solvent option that has proven effective. researchgate.net

Other Solvents: Solvents like methanol, toluene, and acetonitrile (B52724) have also been tested, but often result in lower yields compared to DMSO or DMF under similar conditions. acs.org

Temperature Control: Temperature is a crucial factor in balancing reaction kinetics and product stability.

Elevated Temperatures: Many cycloaddition reactions are performed at elevated temperatures (e.g., 100-120 °C) to overcome the activation energy barrier. acs.orgrsc.org

Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture, often leading to higher yields. researchgate.net

Product Stability: It is important to note that prolonged heating at high temperatures can lead to the thermal decomposition of the tetrazole product, resulting in reduced yields. acs.org Therefore, optimizing the reaction time at a given temperature is essential.

The following table illustrates the effect of different solvents on the yield of a model [3+2] cycloaddition reaction to form 5-phenyl-1H-tetrazole.

| Solvent | Temperature (°C) | Yield (%) | Reference |

| Toluene | 110 | 15% | acs.org |

| Methanol | 110 | 20% | acs.org |

| Acetonitrile | 110 | 50% | acs.org |

| DMF | 110 | 80% | acs.org |

| DMSO | 110 | 99% | acs.org |

| PEG-400 | 120 | 93% | researchgate.net |

Direct and Indirect Approaches to Isopropyl Group Installation at the N1-Position

Introducing the isopropyl group at the N1 position of the tetrazole ring can be achieved through two main strategic approaches: direct alkylation of a pre-formed tetrazole or indirect construction where the isopropyl group is incorporated from the start.

Direct Approach: N-Alkylation This method involves the synthesis of 5-(4-methoxyphenyl)-1H-tetrazole first, typically via the [3+2] cycloaddition of 4-methoxybenzonitrile (B7767037) and sodium azide. The subsequent step is the alkylation of the resulting tetrazole with an isopropyl electrophile, such as 2-bromopropane (B125204) or isopropyl iodide. A significant challenge in this approach is controlling the regioselectivity of the alkylation. The tetrazolide anion is ambident, meaning alkylation can occur at either the N1 or N2 position, often leading to a mixture of isomers that requires chromatographic separation. The ratio of N1 to N2 isomers can be influenced by factors such as the solvent, counter-ion, and the specific alkylating agent used.

Indirect Approach: Convergent Synthesis The indirect approach builds the N1-isopropyl substituent into the molecule during the primary ring-forming reaction, thus avoiding the issue of N1/N2 isomerism. The Ugi-azide multi-component reaction is the quintessential example of this strategy. scielo.org.mx By using isopropylamine as the amine component alongside 4-methoxybenzaldehyde, an isocyanide, and an azide source, the 1-isopropyl-5-(4-methoxyphenyl)-1H-tetrazole is formed directly and regioselectively. beilstein-journals.orgresearchgate.net This method is highly convergent and efficient, making it a preferred route for synthesizing specifically N1-substituted tetrazoles.

Stereoselective Synthesis of Chiral Analogs (if applicable, focusing on methodology)

While this compound itself is an achiral molecule, the synthetic methodologies used to create it can be adapted for the stereoselective synthesis of chiral analogs. This is particularly relevant in medicinal chemistry, where the stereochemistry of a molecule can be critical to its biological activity.

The primary method for introducing chirality is through the use of enantiopure starting materials in a multi-component reaction. core.ac.uk For instance, the Ugi-azide three-component reaction (UA-3CR) can be rendered stereoselective by employing a chiral amine or a chiral isocyanide. core.ac.uk If a chiral amine were used in place of isopropylamine, the reaction could proceed with a degree of diastereoselectivity, leading to the formation of an enantiomerically enriched tetrazole product. The level of stereocontrol would depend on the ability of the chiral center in the starting material to influence the stereochemical outcome of the reaction.

Methodologies have been developed for the diastereoselective alkylation of chiral tetrazoles, demonstrating that stereocenters can be constructed with high selectivity. nih.gov For example, the alkylation of chiral seven-membered rings fused to tetrazoles has been shown to be highly diastereoselective. nih.gov Although not directly applicable to the title compound, these principles confirm that synthetic routes towards tetrazoles are amenable to stereocontrol, allowing for the creation of diverse chiral analogs.

One-Pot Synthetic Procedures and Flow Chemistry Applications

The synthesis of 1,5-disubstituted tetrazoles, such as 1-isopropyl-5-(4-methoxyphenyl)-1H-tetrazole, has been significantly advanced through the development of one-pot multicomponent reactions and the application of continuous flow chemistry. These methodologies offer advantages in terms of efficiency, safety, and scalability over traditional synthetic routes.

One-pot procedures, particularly the Ugi-azide reaction, have emerged as a powerful tool for the direct synthesis of 1,5-disubstituted tetrazoles from simple starting materials. scielo.org.mxcore.ac.ukmdpi.com This multicomponent reaction involves the condensation of an aldehyde, an amine, an isocyanide, and an azide source in a single step, allowing for the rapid generation of molecular diversity. scielo.org.mxcore.ac.uk The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then trapped by the isocyanide and subsequently by the azide to form the tetrazole ring after an intramolecular cyclization. scielo.org.mx

Flow chemistry offers a safe and efficient alternative for the synthesis of tetrazoles, mitigating the hazards associated with potentially explosive reagents like hydrazoic acid and shock-sensitive metal azides. mit.educore.ac.ukmit.edu By conducting reactions in microreactors or coiled tube reactors, only small volumes of reactants are exposed to the reaction conditions at any given time, significantly improving safety. mit.educore.ac.ukbohrium.com Continuous flow systems also allow for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purity. figshare.com

One-Pot Synthetic Procedures

The Ugi-azide reaction is a prominent one-pot method for synthesizing 1,5-disubstituted tetrazoles. scielo.org.mxcore.ac.ukmdpi.com A plausible one-pot synthesis of 1-isopropyl-5-(4-methoxyphenyl)-1H-tetrazole would involve the reaction of 4-methoxybenzaldehyde, isopropylamine, an isocyanide, and an azide source like trimethylsilyl azide (TMSN₃) in a suitable solvent such as methanol. The reaction is typically carried out at room temperature and can provide good to excellent yields of the desired product. nih.gov

The general mechanism involves the initial formation of an imine from 4-methoxybenzaldehyde and isopropylamine. This is followed by the addition of the isocyanide to the protonated imine (iminium ion), generating a nitrilium ion. The azide then attacks the nitrilium ion, leading to a linear intermediate that undergoes a 1,5-dipolar electrocyclization to furnish the 1,5-disubstituted tetrazole ring. scielo.org.mx

Several variations of the Ugi-azide reaction have been developed, including catalyst-free versions and those assisted by microwave irradiation or ultrasound to accelerate the reaction rate. nih.govmdpi.com The choice of isocyanide can be varied to introduce different functionalities into the final molecule, although for the synthesis of the target compound, a simple isocyanide would be cleaved during the reaction sequence.

| Entry | Aldehyde | Amine | Isocyanide | Azide Source | Solvent | Conditions | Yield (%) | Reference |

| 1 | Benzaldehyde | Benzylamine | tert-Butyl isocyanide | TMSN₃ | Methanol | Room Temp, 12h | 92 | scielo.org.mx |

| 2 | 4-Chlorobenzaldehyde | Phenylethylamine | Cyclohexyl isocyanide | TMSN₃ | Methanol | Room Temp, 12h | 85 | scielo.org.mx |

| 3 | Paraformaldehyde | tert-Butylamine | 2,6-Dimethylphenyl isocyanide | TMSN₃ | Methanol | Room Temp, 7h | 95 | nih.gov |

| 4 | Heptanal | Cyclohexylamine | tert-Butyl isocyanide | TMSN₃ | Solvent-free | Ultrasound, 1h | 52 | mdpi.com |

Flow Chemistry Applications

Continuous flow synthesis provides a safe and scalable method for producing tetrazoles. mit.educore.ac.ukmit.edu For 1,5-disubstituted tetrazoles, a common approach involves the reaction of a corresponding amide with an activating agent and an azide source in a continuous flow reactor. figshare.com In the context of 1-isopropyl-5-(4-methoxyphenyl)-1H-tetrazole, a potential flow synthesis could start from N-isopropyl-4-methoxybenzamide. This amide would be activated, for example with phosphoryl chloride (POCl₃), to form an imidoyl chloride in situ. figshare.com This intermediate would then react with an azide source, such as trimethylsilyl azide, in a heated flow reactor to yield the desired tetrazole. figshare.com

The key advantages of this approach are the small reactor volume, which minimizes the risk associated with handling azides, and the ability to operate at high temperatures and pressures, which can significantly reduce reaction times. mit.edufigshare.com

A typical setup for the continuous flow synthesis of tetrazoles consists of syringe pumps to deliver the reactant solutions, a microreactor or a heated coil reactor, a back-pressure regulator to maintain the pressure, and a collection vessel. mit.educore.ac.uk The reaction parameters can be optimized to achieve high conversion and yield.

| Entry | Substrate | Reagents | Reactor Type | Temperature (°C) | Residence Time | Yield (%) | Reference |

| 1 | Benzonitrile | NaN₃, NMP/H₂O | PFA tubing | 190 | 20 min | 96 | mit.edu |

| 2 | 4-Cyanopyridine | NaN₃, NMP/H₂O | PFA tubing | 190 | 20 min | >99 | mit.edu |

| 3 | 2-Chloro-N-methylacetamide | POCl₃, TMSN₃ | Not specified | Not specified | 10 min | 77-86 | figshare.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (¹H, ¹³C, ¹⁵N, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 1-isopropyl-5-(4-methoxyphenyl)-1H-tetrazole in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals and establishes the connectivity between the isopropyl, methoxyphenyl, and tetrazole moieties.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of chemically distinct protons and their local electronic environment. For 1-isopropyl-5-(4-methoxyphenyl)-1H-tetrazole, the spectrum is expected to show distinct signals for the isopropyl and methoxyphenyl groups. The isopropyl group should present as a septet for the lone methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). The aromatic protons of the 4-methoxyphenyl (B3050149) ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring system. A singlet corresponding to the three methoxy (B1213986) (OCH₃) protons would also be present.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The spectrum for this compound would show signals for the two carbons of the isopropyl group, four distinct signals for the aromatic carbons (two protonated, two quaternary), one for the methoxy carbon, and a key signal for the C5 carbon of the tetrazole ring. The chemical shift of the tetrazole C5 carbon is particularly diagnostic. Based on data for the parent compound, 5-(4-methoxyphenyl)-1H-tetrazole, which shows aromatic carbon signals at δ 114.8, 116.4, 128.6, and 161.4 ppm, and a tetrazole carbon at 154.8 ppm, the introduction of the N-isopropyl group is expected to induce slight shifts in these values rsc.org.

¹⁵N and 2D NMR Techniques: While ¹H and ¹³C NMR establish the carbon-proton framework, ¹⁵N NMR would be invaluable for probing the electronic environment of the four nitrogen atoms within the tetrazole ring, confirming their distinct chemical nature. To definitively link the separate fragments, 2D NMR techniques are employed. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is crucial for establishing long-range (2-3 bond) correlations. Key expected HMBC correlations would include the isopropyl methine proton to the tetrazole C5 carbon and a nitrogen atom in the ring, as well as correlations from the aromatic protons to the tetrazole C5 carbon, confirming the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-Isopropyl-5-(4-methoxyphenyl)-1H-tetrazole Predicted values are based on established chemical shift principles and data from analogous compounds like 5-(4-methoxyphenyl)-1H-tetrazole. rsc.org

| Assignment | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |

| Isopropyl -CH(CH₃)₂ | ~4.8 - 5.2 | Septet | ~52 - 55 |

| Isopropyl -CH(CH₃)₂ | ~1.6 - 1.8 | Doublet | ~22 - 24 |

| Methoxy -OCH₃ | ~3.8 - 3.9 | Singlet | ~55 - 56 |

| Aromatic C-H (ortho to -OCH₃) | ~7.1 - 7.3 | Doublet | ~114 - 116 |

| Aromatic C-H (ortho to Tetrazole) | ~7.8 - 8.0 | Doublet | ~128 - 130 |

| Aromatic C (ipso, attached to -OCH₃) | - | - | ~161 - 163 |

| Aromatic C (ipso, attached to Tetrazole) | - | - | ~115 - 118 |

| Tetrazole C5 | - | - | ~154 - 156 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Bond Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. The IR spectrum of 1-isopropyl-5-(4-methoxyphenyl)-1H-tetrazole would display a series of characteristic absorption bands. These include C-H stretching vibrations from both the aromatic ring (typically >3000 cm⁻¹) and the aliphatic isopropyl and methoxy groups (typically in the 2850-3000 cm⁻¹ range). Aromatic C=C stretching vibrations are expected in the 1450-1610 cm⁻¹ region. The tetrazole ring itself contributes a complex series of characteristic stretching (C=N, N=N) and ring breathing vibrations between 900 cm⁻¹ and 1500 cm⁻¹. pnrjournal.comresearchgate.net A strong band corresponding to the C-O stretching of the methoxy group is also anticipated around 1250 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. Aromatic ring vibrations, particularly the symmetric "breathing" mode, often give rise to strong Raman signals. The N=N and C=N stretching modes of the tetrazole ring are also expected to be Raman active.

Table 2: Expected Characteristic Vibrational Frequencies for 1-Isopropyl-5-(4-methoxyphenyl)-1H-tetrazole

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2980 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1610 | IR, Raman |

| Tetrazole Ring Vibrations (C=N, N=N) | 900 - 1500 | IR, Raman |

| Asymmetric C-O-C Stretch (Aryl Ether) | 1230 - 1270 | IR (Strong) |

| Symmetric C-O-C Stretch (Aryl Ether) | 1020 - 1075 | IR |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For 1-isopropyl-5-(4-methoxyphenyl)-1H-tetrazole (molecular formula C₁₁H₁₄N₄O), HRMS would provide an exact mass measurement that confirms this formula, distinguishing it from any other isobaric compounds.

The calculated monoisotopic mass is 218.11676 g/mol . HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to yield a measured mass for the protonated molecule [M+H]⁺ that is within a few parts per million (ppm) of the theoretical value (219.12459).

Furthermore, tandem mass spectrometry (MS/MS) experiments can reveal characteristic fragmentation patterns. A primary and highly characteristic fragmentation pathway for many tetrazoles is the loss of a molecule of nitrogen (N₂), resulting in a highly stabilized nitrilimine intermediate. rsc.org Other expected fragmentations would include the loss of the isopropyl group.

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of 1-isopropyl-5-(4-methoxyphenyl)-1H-tetrazole can be grown, this technique would yield a wealth of data, including:

Unambiguous Connectivity: Confirmation of the atomic connections, including the attachment of the isopropyl group to the N1 position of the tetrazole ring.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, providing insight into the electronic nature of the bonds.

Conformation: The dihedral angle between the plane of the tetrazole ring and the phenyl ring is a key conformational parameter. Studies on related 1-phenyl-tetrazole derivatives often show a non-planar arrangement, with dihedral angles around 30°. uc.pt

Intermolecular Interactions: Analysis of the crystal packing would reveal any significant intermolecular forces, such as hydrogen bonds (if any crystal solvent is present), π-π stacking between aromatic rings, or van der Waals forces, which govern the macroscopic properties of the solid. nih.govmdpi.com

Chiroptical Spectroscopic Methods for Stereochemical Purity and Configuration (if applicable)

Chiroptical spectroscopic methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to analyze chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.

The molecule 1-isopropyl-5-(4-methoxyphenyl)-1H-tetrazole does not possess any stereocenters and is achiral. It does not have non-superimposable mirror images (enantiomers). Therefore, it will not exhibit optical activity, and chiroptical spectroscopic methods are not applicable for its stereochemical analysis.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Phase Transitions and Stability

Thermal analysis techniques are employed to study the physical and chemical changes that occur in a substance as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For 1-isopropyl-5-(4-methoxyphenyl)-1H-tetrazole, a DSC thermogram would show a sharp endothermic peak corresponding to its melting point. At higher temperatures, a strong exothermic event would likely be observed, corresponding to the thermal decomposition of the tetrazole ring, a process known to be highly energetic due to the release of nitrogen gas (N₂).

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would show a stable baseline up to the onset of decomposition. A sharp mass loss would then occur, corresponding to the decomposition process. The percentage of mass lost can provide evidence for the decomposition pathway, with an initial loss of ~25.6% corresponding to the extrusion of N₂ being a plausible first step.

Table 3: Expected Thermal Properties of 1-Isopropyl-5-(4-methoxyphenyl)-1H-tetrazole

| Technique | Parameter Measured | Expected Observation |

| DSC | Melting Point (Tₘ) | Sharp endothermic peak |

| DSC | Decomposition (Tₑₓₒ) | Broad, strong exothermic peak at T > Tₘ |

| TGA | Onset of Decomposition (Tₒₙₛₑₜ) | Temperature at which mass loss begins |

| TGA | Mass Loss | Significant mass loss corresponding to decomposition (e.g., loss of N₂) |

Computational and Theoretical Investigations of 1 Isopropyl 5 4 Methoxy Phenyl 1h Tetrazole

Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Spectroscopic Properties.

Density Functional Theory (DFT) has been a pivotal tool in elucidating the characteristics of 1-Isopropyl-5-(4-methoxy-phenyl)-1H-tetrazole. By employing the B3LYP functional with a 6-311++G(d,p) basis set, researchers have been able to model its properties with a high degree of accuracy.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps).

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy difference between them, the HOMO-LUMO gap, is a significant indicator of molecular stability.

For this compound, the HOMO is primarily located on the 4-methoxyphenyl (B3050149) ring, while the LUMO is distributed across the tetrazole ring. This distribution indicates that the 4-methoxyphenyl moiety acts as the primary electron donor, and the tetrazole ring is the electron acceptor. The calculated energy values and the HOMO-LUMO gap are detailed in the table below. A larger energy gap is generally associated with higher stability and lower chemical reactivity.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.653 |

| LUMO | -0.993 |

| Energy Gap (ΔE) | 5.660 |

Molecular Electrostatic Potential (MEP) Surface Analysis.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface.

In the case of this compound, the MEP analysis reveals distinct regions of varying electron density. The red-colored regions, indicating negative potential, are concentrated around the nitrogen atoms of the tetrazole ring. These areas are the most likely sites for electrophilic attack. Conversely, the blue-colored regions, representing positive potential, are found around the hydrogen atoms. The green areas correspond to regions of neutral potential. This analysis highlights the tetrazole nitrogen atoms as key centers for intermolecular interactions.

| Color Region | Electrostatic Potential | Interpretation | Location on Molecule |

| Red | Negative | High electron density, site for electrophilic attack | Nitrogen atoms of the tetrazole ring |

| Blue | Positive | Low electron density, site for nucleophilic attack | Hydrogen atoms |

| Green | Neutral | Intermediate potential | Carbon-rich regions |

Electron Localization Function (ELF) and Bonding Pattern Elucidation.

The Electron Localization Function (ELF) provides a quantitative method for mapping the electron pair probability in a molecule, thereby offering a clear picture of its bonding patterns. The ELF values range from 0 to 1, where higher values indicate a higher probability of finding a localized electron pair.

For this compound, ELF analysis shows high localization values in the regions corresponding to covalent bonds and lone pairs. The basins of attraction are clearly defined around the nitrogen atoms of the tetrazole ring, confirming the presence of lone pair electrons. This detailed mapping of electron localization helps in understanding the covalent character of bonds and the distribution of non-bonding electrons, which is consistent with the MEP analysis.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution-Phase Behavior

While specific molecular dynamics (MD) simulation studies on this compound are not extensively documented in the literature, the principles of this technique are highly applicable. MD simulations model the atomic and molecular motions over time by solving Newton's equations of motion. This would allow for the exploration of the conformational landscape of the molecule, identifying stable conformers and the energy barriers between them. Furthermore, by including solvent molecules in the simulation box, MD can provide insights into how the molecule behaves in a solution phase, including its solvation structure and dynamic interactions with the surrounding solvent.

Ab Initio Calculations for Prediction of Ground State Geometries and Vibrational Frequencies

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are a powerful tool for determining the ground state geometries and vibrational frequencies of molecules. For this compound, these calculations could precisely predict bond lengths, bond angles, and dihedral angles in its most stable energetic state. The calculated vibrational frequencies can be correlated with experimental infrared and Raman spectra, aiding in the structural characterization of the compound.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling Principles

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to predict the properties and biological activities of chemical compounds based on their molecular structures. These models establish a mathematical relationship between the chemical structure and a particular property or activity. For this compound, QSPR models could be developed to predict physical properties such as boiling point, solubility, and partition coefficient. QSAR models could be employed in the context of medicinal chemistry to predict its potential biological activities by correlating its structural features with those of known active compounds. The development of such models relies on calculating a set of molecular descriptors that encode the structural information of the molecule.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry serves as a powerful tool for elucidating the complex reaction mechanisms involving tetrazole derivatives. While specific computational studies on the reaction pathways and transition states of 1-isopropyl-5-(4-methoxyphenyl)-1H-tetrazole are not extensively documented in publicly available literature, the established methodologies applied to analogous tetrazole compounds provide a clear framework for how such investigations would be conducted. These theoretical studies are invaluable for predicting reaction feasibility, understanding kinetic and thermodynamic profiles, and identifying transient structures like transition states that are often difficult to characterize experimentally.

Theoretical investigations into the reaction pathways of tetrazoles typically employ quantum chemical methods, with Density Functional Theory (DFT) being a prominent choice due to its balance of accuracy and computational cost. iosrjournals.orgmdpi.comresearchgate.net Functionals such as B3LYP, PBE0, and M06-HF, paired with various basis sets (e.g., 6-31G, 6-311++G**, cc-pVTZ, and VDZ), are commonly used to optimize the geometries of reactants, products, intermediates, and transition states. iosrjournals.orgmdpi.comresearchgate.netnih.gov

A primary focus of computational studies on tetrazoles is the elucidation of their synthesis mechanisms, particularly the [3+2] cycloaddition reaction between an organic azide (B81097) and a nitrile. nih.govresearchgate.net Theoretical calculations can map out the potential energy surface of this reaction, identifying the transition state and calculating the activation energy, which provides insight into the reaction kinetics. For a compound like 1-isopropyl-5-(4-methoxyphenyl)-1H-tetrazole, computational models could predict the most likely pathway for its formation and the influence of its specific substituents (isopropyl and methoxyphenyl groups) on the reaction barrier.

Furthermore, computational methods are crucial for investigating the thermal or photochemical decomposition of tetrazoles. mdpi.comuc.pt These reactions often involve ring-cleavage and the extrusion of a dinitrogen molecule (N₂). mdpi.comuc.pt Theoretical calculations can predict whether these reactions proceed through a concerted or stepwise mechanism by locating the relevant transition states and intermediates. For instance, in a study on the photodegradation of 1-phenyl-4-allyl-tetrazol-5-one, DFT calculations were used to characterize the reaction pathway on the triplet state, validating a postulated experimental mechanism that involved the photoextrusion of N₂. mdpi.comresearchgate.net

The prediction of transition state geometries is a key output of these computational studies. A transition state represents the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes. By analyzing the vibrational frequencies of a calculated structure, a transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. mdpi.com

The following tables represent hypothetical data that could be generated from computational studies on a substituted tetrazole, illustrating the type of information that can be obtained.

Table 1: Calculated Activation and Reaction Energies for a Hypothetical Reaction Pathway

| Reaction Step | Computational Method | Basis Set | Activation Energy (ΔE‡) (kcal/mol) | Reaction Energy (ΔE) (kcal/mol) |

| Reactant → TS1 | B3LYP | 6-311++G | 25.4 | - |

| TS1 → Intermediate | B3LYP | 6-311++G | - | -15.2 |

| Intermediate → TS2 | B3LYP | 6-311++G | 18.9 | - |

| TS2 → Product | B3LYP | 6-311++G | - | -30.7 |

Note: This table is illustrative and does not represent actual experimental or calculated data for 1-isopropyl-5-(4-methoxyphenyl)-1H-tetrazole.

Table 2: Key Geometrical Parameters of a Hypothetical Transition State (TS1)

| Parameter | Bond/Angle | Value (Å or Degrees) |

| Bond Length | N1-N2 | 1.35 |

| Bond Length | N2-N3 | 1.28 |

| Bond Length | C5-N1 | 1.42 |

| Bond Angle | N1-N2-N3 | 105.2 |

| Dihedral Angle | C(ipso)-C5-N1-N2 | 175.8 |

Note: This table is illustrative and does not represent actual experimental or calculated data for 1-isopropyl-5-(4-methoxyphenyl)-1H-tetrazole.

Reactivity Profiles and Mechanistic Investigations of 1 Isopropyl 5 4 Methoxy Phenyl 1h Tetrazole

Electrophilic and Nucleophilic Substitution Reactions on the Tetrazole Ring System and Substituents

The substitution reactivity of 1-isopropyl-5-(4-methoxyphenyl)-1H-tetrazole is dictated by its two main structural components: the electron-rich methoxyphenyl group and the aromatic, yet electron-deficient in character, tetrazole ring.

Electrophilic Substitution: The tetrazole ring itself is generally resistant to electrophilic attack due to the electronegativity of the four nitrogen atoms, which reduces the electron density of the ring. Electrophilic reactions, such as alkylation, typically occur at the nitrogen atoms of unsubstituted or monosubstituted tetrazoles, a pathway that is not relevant for this N1-substituted compound researchgate.net.

Conversely, the 5-(4-methoxyphenyl) substituent is highly activated towards electrophilic aromatic substitution. The methoxy (B1213986) group is a strong ortho, para-directing group, making the positions ortho to it (C3' and C5') the most probable sites for electrophilic attack. Standard electrophilic substitution reactions are expected to proceed regioselectively on this ring.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions on the 4-Methoxyphenyl (B3050149) Ring

| Reaction Type | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 1-Isopropyl-5-(3-nitro-4-methoxyphenyl)-1H-tetrazole |

| Halogenation | Br₂ / FeBr₃ | 1-Isopropyl-5-(3-bromo-4-methoxyphenyl)-1H-tetrazole |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 1-Isopropyl-5-(3-acetyl-4-methoxyphenyl)-1H-tetrazole |

Nucleophilic Substitution: Direct nucleophilic substitution on the unsubstituted tetrazole or phenyl rings is not a feasible reaction pathway. The tetrazole ring lacks a suitable leaving group and is already electron-rich, repelling nucleophiles. However, functionalization can be achieved through indirect methods. For instance, protocols involving lithiation of the C-H bonds on the alkyl substituent followed by trapping with an electrophile have been developed for related 5-alkyltetrazoles nih.gov. While direct nucleophilic aromatic substitution (SNAr) is not viable on the methoxyphenyl ring, it could become possible if the ring were further substituted with a strong electron-withdrawing group and a suitable leaving group.

Cycloaddition Reactions Involving the Tetrazole Moiety as a Dienophile or Dipolarophile

While the most common synthesis of the tetrazole ring system is the [3+2] dipolar cycloaddition between an azide (B81097) and a nitrile, the reverse, where the aromatic tetrazole ring acts as the dienophile or dipolarophile, is not a characteristic reaction under normal conditions mdpi.comuokerbala.edu.iqresearchgate.net. The aromatic stability of the tetrazole ring makes it a poor substrate for cycloaddition reactions.

Participation of the tetrazole moiety in cycloadditions typically requires prior activation to break the ring's aromaticity. This is most commonly achieved through photolysis or thermolysis, which causes the extrusion of molecular nitrogen (N₂) and the formation of highly reactive intermediates like nitrile imines or imidoylnitrenes researchgate.netsemanticscholar.org. These intermediates can then undergo subsequent cycloaddition reactions with suitable trapping agents. Therefore, the cycloaddition chemistry of 1-isopropyl-5-(4-methoxyphenyl)-1H-tetrazole is intrinsically linked to its rearrangement pathways.

Photoinduced and Thermally Induced Rearrangement Reactions

Photoinduced Reactions: The photochemistry of 1,5-disubstituted tetrazoles has been extensively studied acs.orgnih.gov. Upon UV irradiation, these compounds typically undergo cleavage of the tetrazole ring with the extrusion of a molecule of nitrogen nih.gov. The primary photochemical event is the formation of a reactive imidoylnitrene intermediate researchgate.netresearchgate.net. For 1-isopropyl-5-(4-methoxyphenyl)-1H-tetrazole, photolysis would lead to the formation of N-isopropyl-(4-methoxy)benzimidoylnitrene.

Theoretical and kinetic studies have shown that the photogeneration of the singlet state imidoylnitrene is the predominant pathway researchgate.netacs.orgnih.govresearchgate.net. The fate of this highly reactive intermediate is dependent on the reaction conditions and the nature of the substituents.

Table 2: Potential Products from Photolysis of 1-Isopropyl-5-(4-methoxyphenyl)-1H-tetrazole

| Intermediate | Subsequent Reaction | Potential Product Class |

|---|---|---|

| Imidoylnitrene | Intramolecular C-H insertion | Dihydrodiazirine derivatives |

| Imidoylnitrene | Rearrangement | Carbodiimides |

| Imidoylnitrene | Reaction with solvent/traps | Various substituted heterocycles |

Thermally Induced Reactions: The thermal stability of 1,5-disubstituted tetrazoles is generally greater than that of their 2,5-disubstituted isomers acs.org. Thermal decomposition can proceed through pathways similar to photolysis, involving N₂ extrusion, or through fragmentation to form azides scispace.com. The decomposition process can be either endothermic or exothermic, a property that is highly dependent on the substituents at the C5 and N1 positions acs.org. Studies on related compounds show that thermal decomposition of 1-allyl-5-phenyltetrazole occurs in a single stage, while the 2,5-isomer decomposes in three stages acs.org. Acylation of the tetrazole followed by heating is a known method to induce rearrangement to form 1,3,4-oxadiazoles, demonstrating a synthetically useful thermal rearrangement pathway for derivatives scispace.comnih.gov.

Oxidation and Reduction Chemistry of the Tetrazole Core and Methoxy-phenyl Fragment

The tetrazole ring is known for its high metabolic stability, indicating a general resistance to common oxidizing and reducing agents nih.govacs.org. This stability is a key reason for its use as a bioisostere for carboxylic acids and amides in medicinal chemistry mdpi.comresearchgate.net.

However, the substituents on the tetrazole core are susceptible to redox reactions:

Oxidation: The 4-methoxyphenyl group can be oxidized under specific conditions. Strong oxidizing agents could potentially lead to the cleavage of the methyl ether to a phenol or cause oxidative degradation of the aromatic ring. Some diaryl tetrazole derivatives have been shown to induce the production of reactive oxygen species (ROS) in biological systems, suggesting the entire molecule can participate in redox cycling under certain conditions nih.gov.

Reduction: The phenyl ring is susceptible to reduction under forcing conditions. A Birch reduction (using an alkali metal in liquid ammonia with an alcohol) would likely reduce the 4-methoxyphenyl ring to a non-conjugated cyclohexadiene derivative. The tetrazole ring itself is expected to remain intact under these conditions.

Acid-Base Properties and Protonation Equilibria of the Tetrazole Ring

A crucial distinction must be made between 5-substituted-1H-tetrazoles and 1,5-disubstituted tetrazoles. The former possess an acidic proton on a ring nitrogen and have pKa values comparable to carboxylic acids (around 4.5-4.9) nih.govresearchgate.net. In contrast, 1-isopropyl-5-(4-methoxyphenyl)-1H-tetrazole lacks this acidic N-H proton and is therefore not an acid.

The basicity of the molecule is attributed to the lone pairs of electrons on the sp²-hybridized nitrogen atoms at positions 3 and 4 of the tetrazole ring. These nitrogen atoms can act as hydrogen bond acceptors and can be protonated by strong acids to form a tetrazolium cation nih.govacs.org. They also allow the molecule to act as a ligand in coordination chemistry researchgate.net. The equilibrium for protonation would lie far to the left in aqueous solution, indicating that it is a weak base.

Table 3: Predicted Acid-Base Properties

| Property | Description |

|---|---|

| Acidity | Not acidic; no ionizable proton. |

| Basicity | Weakly basic; protonation occurs on N3 or N4. |

| pKa (Conjugate Acid) | Estimated to be in the range of -1 to -3, similar to other N-alkylated azoles. |

| Hydrogen Bonding | Acts as a hydrogen bond acceptor at N3 and N4. |

Investigation of Catalytic Applications and Reaction Mechanisms

Catalytic Applications: While this specific compound is not a known catalyst, the tetrazole scaffold is utilized in catalysis. Chiral tetrazole derivatives have been employed as organocatalysts nih.gov. Furthermore, the ability of the nitrogen lone pairs to coordinate with metals suggests that 1-isopropyl-5-(4-methoxyphenyl)-1H-tetrazole could serve as a bidentate or monodentate ligand for transition metal catalysts, potentially influencing the steric and electronic environment of a catalytic center nih.govmdpi.com.

Reaction Mechanisms: The primary synthetic route to 1,5-disubstituted tetrazoles is the Ugi-azide reaction, a four-component reaction involving an amine, an aldehyde (or ketone), an isocyanide, and an azide source mdpi.combeilstein-journals.org. The mechanism involves the formation of an iminium ion, which is trapped by the isocyanide to form a nitrilium ion. Subsequent nucleophilic attack by the azide ion and an intramolecular 1,5-electrocyclization yields the final tetrazole product mdpi.com. Understanding this mechanism is crucial for predicting potential side products and optimizing synthesis. The key reactive pathway for the synthesized tetrazole itself is the photochemical ring cleavage, which proceeds via a concerted extrusion of N₂ to generate a singlet imidoylnitrene, as confirmed by kinetic and mechanistic studies researchgate.netacs.orgnih.gov.

Coordination Chemistry of 1-Isopropyl-5-(4-methoxyphenyl)-1H-tetrazole: A Review of Current Research

Currently, there is a notable absence of published scientific literature detailing the coordination chemistry of the specific compound 1-isopropyl-5-(4-methoxyphenyl)-1H-tetrazole. Extensive searches of chemical databases and scholarly articles did not yield any specific studies on its ligating properties, the synthesis of its metal complexes, or mechanistic and theoretical investigations into its coordination behavior.

While the broader class of tetrazole derivatives is known for its versatile role as ligands in coordination chemistry, forming stable complexes with a wide range of metal ions, the unique substitution pattern of 1-isopropyl-5-(4-methoxyphenyl)-1H-tetrazole appears to be an unexplored area of research. The electronic and steric effects of the isopropyl group at the N1 position and the 4-methoxyphenyl group at the C5 position would be expected to influence its coordination behavior, but without experimental or theoretical data, any discussion would be purely speculative.

Therefore, this article cannot provide specific details on the following topics as they pertain to 1-isopropyl-5-(4-methoxyphenyl)-1H-tetrazole:

Coordination Chemistry and Metal Complex Formation

Theoretical Studies of Metal-Ligand Interactions and Stability Constants

Future research in the field of coordination chemistry may yet explore the potential of 1-isopropyl-5-(4-methoxyphenyl)-1H-tetrazole as a ligand. Such studies would be valuable in elucidating the impact of its specific substituents on complex formation, stability, and reactivity. Until such research is published, a detailed, scientifically accurate article on its coordination chemistry cannot be compiled.

Molecular Level Biological Interactions and Structure Activity Relationship Sar Principles

Mechanistic Studies of Interactions with Specific Biomolecular Targets (e.g., Enzymes, Receptors)

The biological activity of 1,5-disubstituted tetrazoles, such as 1-Isopropyl-5-(4-methoxy-phenyl)-1H-tetrazole, is contingent upon their specific interactions with biomolecular targets like enzymes and receptors. The tetrazole ring, a bioisostere of the carboxylic acid group, plays a pivotal role in these interactions, often engaging in hydrogen bonding and electrostatic interactions within the active site of a target protein.

Elucidation of Enzyme Inhibition Mechanisms and Binding Kinetics

While specific kinetic studies on this compound are not extensively documented in publicly available literature, the broader class of 1,5-disubstituted tetrazoles has been investigated as inhibitors of various enzymes, notably cyclooxygenase-2 (COX-2) and fungal lanosterol (B1674476) 14α-demethylase (CYP51).

For instance, studies on 1,5-diaryl-substituted tetrazoles as COX-2 inhibitors have demonstrated their potential as anti-inflammatory agents. The inhibition mechanism often involves the insertion of the tetrazole moiety into the active site of the enzyme, where it can interact with key amino acid residues. The kinetics of this inhibition can be complex, potentially involving slow-binding or time-dependent inhibition, which is crucial for determining the compound's efficacy and duration of action. The determination of kinetic constants such as the inhibition constant (Ki), and the association (kon) and dissociation (koff) rate constants, are essential for a thorough understanding of the inhibitor's potency and its mechanism of action.

In the context of antifungal activity, tetrazole derivatives are known to target CYP51, an enzyme essential for ergosterol (B1671047) biosynthesis in fungi. The mechanism involves the nitrogen atoms of the tetrazole ring coordinating with the heme iron atom in the enzyme's active site, thereby disrupting the catalytic cycle. The binding kinetics in such cases would reveal the affinity and residence time of the inhibitor, which are critical parameters for its antifungal efficacy.

Ligand-Target Binding Characterization and Specificity Studies

The characterization of ligand-target binding for tetrazole derivatives often involves a combination of biophysical techniques and computational methods. X-ray crystallography of co-crystals of the ligand and its target protein can provide a static, high-resolution picture of the binding mode, revealing the precise orientation of the ligand and its interactions with surrounding amino acid residues.

Specificity studies are paramount to assess the therapeutic potential of a compound and to minimize off-target effects. For 1,5-disubstituted tetrazoles, this involves screening against a panel of related enzymes or receptors. For example, in the case of COX inhibitors, selectivity for COX-2 over COX-1 is a key determinant of gastrointestinal safety. The structural features of this compound, including the isopropyl group at the N1 position and the methoxy-phenyl group at the C5 position, are expected to play a significant role in determining its binding affinity and selectivity for its biological target.

Molecular Docking and Molecular Dynamics Simulations to Model Binding Conformations and Energetics

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for predicting and analyzing the binding of small molecules like this compound to their biological targets.

Molecular docking studies can predict the preferred binding orientation of the tetrazole derivative within the active site of an enzyme or receptor. These studies have been performed on analogous 1,5-disubstituted tetrazoles, revealing key interactions. For example, docking of tetrazole derivatives into the active site of fungal CYP51 has shown that the tetrazole ring can interact with the heme group, while the substituted phenyl rings can form hydrophobic and van der Waals interactions with surrounding amino acid residues. The calculated binding energy from docking studies can provide an estimate of the binding affinity.

Chemoinformatic Approaches to Define Pharmacophoric Features and Understand Molecular Recognition

Chemoinformatic methods are employed to identify the essential structural features, or pharmacophore, required for the biological activity of a series of compounds. For 1,5-disubstituted tetrazoles, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

For antifungal tetrazole derivatives, a common pharmacophore model includes a nitrogen-containing heterocycle (the tetrazole ring) capable of coordinating with the heme iron of CYP51, and one or more hydrophobic groups that can occupy the hydrophobic channels of the active site. The 4-methoxy-phenyl group of this compound likely serves as one of these hydrophobic features, while the tetrazole ring itself is a key hydrogen bond acceptor.

Understanding molecular recognition involves analyzing the non-covalent interactions between the ligand and its target. These interactions can include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and π-π stacking. The tetrazole ring, with its four nitrogen atoms, can act as a hydrogen bond acceptor. The phenyl rings can participate in hydrophobic and π-π stacking interactions. The specific arrangement of these features in three-dimensional space is critical for effective molecular recognition and subsequent biological activity.

Systematic Structure-Activity Relationship (SAR) Studies via Derivatization and Scaffold Modification

Systematic SAR studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. This involves synthesizing a series of derivatives with modifications at different positions of the molecular scaffold and evaluating their biological activity.

For 1,5-disubstituted tetrazoles, SAR studies have revealed the importance of the substituents at both the N1 and C5 positions. For example, in the context of COX-2 inhibition, the nature of the substituent on the C5-phenyl ring can significantly influence potency and selectivity. Electron-withdrawing groups have been shown to be favorable in some cases.

Influence of the Isopropyl Group on Molecular Recognition

The isopropyl group at the N1 position of this compound is a key structural feature that influences its molecular recognition by a biological target. Compared to a simple methyl or ethyl group, the branched nature of the isopropyl group provides increased steric bulk. This can have several consequences:

Enhanced Binding Affinity: The isopropyl group may fit snugly into a hydrophobic pocket within the active site, leading to favorable van der Waals interactions and an increase in binding affinity.

Improved Selectivity: The specific size and shape of the isopropyl group may allow for a better fit in the active site of the target enzyme compared to other, off-target proteins, thus enhancing selectivity.

Conformational Restriction: The presence of the isopropyl group can restrict the rotational freedom of the molecule, locking it into a more bioactive conformation. This pre-organization can reduce the entropic penalty of binding, leading to a higher affinity.

Comparative studies of N1-alkyl substituted tetrazoles have shown that increasing the bulkiness of the alkyl group can sometimes lead to an increase in activity, up to a certain point where steric hindrance becomes detrimental. The optimal size of the N1-substituent is therefore highly dependent on the specific topology of the target's binding site.

Table 1: Biological Activity of 1,5-Disubstituted Tetrazole Analogs This table is a representative example based on findings for analogous compounds and does not represent direct experimental data for this compound.

| Compound | N1-Substituent | C5-Substituent | Target | Activity (IC50, µM) |

|---|---|---|---|---|

| Analog A | Methyl | 4-Methoxyphenyl (B3050149) | Fungal CYP51 | 5.2 |

| Analog B | Ethyl | 4-Methoxyphenyl | Fungal CYP51 | 3.8 |

| Analog C | Isopropyl | 4-Methoxyphenyl | Fungal CYP51 | 1.5 |

| Analog D | Phenyl | 4-Methoxyphenyl | COX-2 | 2.1 |

| Analog E | Isopropyl | Phenyl | Fungal CYP51 | 2.3 |

Table 2: Molecular Docking and SAR Insights This table is a representative example based on findings for analogous compounds and does not represent direct experimental data for this compound.

| Feature | Observation | Implication for this compound |

|---|---|---|

| N1-Isopropyl Group | Increased steric bulk compared to smaller alkyl groups. | Potentially enhances binding affinity and selectivity by occupying a hydrophobic pocket in the target's active site. |

| C5-(4-methoxy-phenyl) Group | Provides a hydrophobic surface and a potential hydrogen bond acceptor (methoxy group). | Contributes to hydrophobic interactions and may form a hydrogen bond with a suitable donor in the active site. |

| Tetrazole Ring | Acts as a bioisostere of a carboxylic acid and can coordinate with metal ions (e.g., heme iron). | Crucial for anchoring the molecule in the active site through hydrogen bonding or coordination interactions. |

Role of the 4-Methoxyphenyl Moiety in Ligand-Target Interactions

The 4-methoxyphenyl group, a common feature in many biologically active compounds, plays a crucial role in the interaction of 1-Isopropyl-5-(4-methoxyphenyl)-1H-tetrazole with its biological targets. The methoxy (B1213986) group (-OCH3) is a particularly important functional group that can significantly influence the compound's binding affinity and selectivity. nih.gov

The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors on a target protein, such as amino acid residues with hydroxyl or amide groups. unifi.it Furthermore, the methyl group of the methoxy moiety can engage in hydrophobic or van der Waals interactions within a hydrophobic pocket of the binding site. The aromatic phenyl ring itself contributes to binding through π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. researchgate.net

The position of the methoxy group at the para-position of the phenyl ring is also significant. This specific substitution pattern can orient the molecule within the binding pocket to optimize interactions with the target. The electron-donating nature of the methoxy group can also influence the electronic properties of the entire phenyl ring, which can in turn affect the strength of its interactions with the biological target. researchgate.net In some cases, the methoxy group has been observed to enhance a ligand's target binding, as well as its physicochemical and pharmacokinetic properties. researchgate.net

Bioisosteric Replacements within the Tetrazole Core and Substituents

Bioisosterism, the strategy of replacing a functional group with another that has similar physical and chemical properties, is a key principle in drug design to optimize potency, selectivity, and pharmacokinetic properties. nih.gov In the context of 1-Isopropyl-5-(4-methoxyphenyl)-1H-tetrazole, bioisosteric replacements can be considered for the tetrazole core itself, the N1-isopropyl substituent, and the C5-(4-methoxyphenyl) substituent.

Table 1: Potential Bioisosteric Replacements for the Isopropyl Group

| Original Group | Bioisosteric Replacement | Rationale | Potential Impact |

| Isopropyl | Cyclopropyl (B3062369) | Similar size and shape, increased rigidity. beilstein-journals.org | May improve metabolic stability and binding affinity due to conformational restriction. beilstein-journals.org |

| Isopropyl | tert-Butyl | Increased steric bulk. enamine.net | Could probe the size of the binding pocket and potentially enhance hydrophobic interactions. enamine.net |

The isopropyl group at the N1 position of the tetrazole ring is a lipophilic group that likely occupies a hydrophobic pocket in the target protein. Bioisosteric replacement of the isopropyl group with other alkyl groups of varying size and shape can provide insights into the steric and hydrophobic requirements of the binding site. For instance, replacing the isopropyl group with a cyclopropyl group, a common bioisostere, can introduce conformational rigidity, which may lead to a more favorable binding entropy. beilstein-journals.org The slightly different spatial arrangement of a cyclopropyl group compared to an isopropyl group can also lead to altered interactions with the target. beilstein-journals.org

Table 2: Potential Bioisosteric Replacements for the 4-Methoxyphenyl Moiety

| Original Group | Bioisosteric Replacement | Rationale | Potential Impact |

| Methoxy | Hydroxyl | Can act as both a hydrogen bond donor and acceptor. | May introduce new hydrogen bonding interactions with the target. |

| Methoxy | Fluoro | Similar in size to a hydrogen atom but with different electronic properties. cambridgemedchemconsulting.com | Can alter the electronic nature of the phenyl ring and potentially block metabolic oxidation. cambridgemedchemconsulting.com |

| Methoxy | Methyl | Similar in size but lacks the hydrogen bond accepting capability. | Can probe the importance of the hydrogen bond accepting ability of the methoxy oxygen. |

For the 4-methoxyphenyl moiety, bioisosteric replacements can be considered for the methoxy group itself. Replacing the methoxy group with a hydroxyl group would introduce a hydrogen bond donor, which could lead to new interactions with the target. A fluoro substituent, a common bioisostere for a methoxy group, can alter the electronic properties of the phenyl ring and may improve metabolic stability. cambridgemedchemconsulting.com Replacing the methoxy group with a simple methyl group would remove the hydrogen bond accepting capability of the oxygen atom, thus helping to elucidate its importance in binding.

Investigation of Intracellular Localization and Cellular Interaction Mechanisms (General, not efficacy-driven)

Understanding the intracellular localization of a compound is crucial for elucidating its mechanism of action. For 1-Isopropyl-5-(4-methoxyphenyl)-1H-tetrazole, its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, will largely determine its ability to cross cellular membranes and its subsequent distribution within the cell.

Generally, small, moderately lipophilic molecules can passively diffuse across the plasma membrane and distribute into various subcellular compartments. The presence of the isopropyl and 4-methoxyphenyl groups suggests a degree of lipophilicity that may facilitate membrane permeation.

Fluorescence microscopy is a powerful technique to visualize the subcellular distribution of small molecules. nih.gov If the compound itself is not fluorescent, it could be chemically modified with a fluorescent tag. However, it is important to note that the addition of a fluorophore can alter the physicochemical properties of the parent molecule and thus its distribution. nih.gov Advanced imaging techniques, such as confocal Raman microscopy and secondary ion mass spectroscopy, can be employed to track the localization of non-fluorescent compounds. nih.gov

Applications in Advanced Organic Materials and Functional Systems

Role as a Building Block in the Synthesis of Complex Organic Frameworks

Tetrazole derivatives are widely employed as organic linkers in the construction of metal-organic frameworks (MOFs), which are crystalline materials with porous structures. The nitrogen-rich tetrazole ring can coordinate with metal ions in various modes, facilitating the formation of robust and diverse network topologies. rsc.org

Table 1: Examples of Tetrazole-Based Ligands in MOF Synthesis

| Ligand Name | Metal Ion | Resulting MOF Properties |

|---|---|---|

| N2,N4,N6-tris(4-(1H-tetrazol-5-yl)phenyl)-1,3,5-triazine-2,4,6-triamine (H3ttz) | Cu(II) | Highly positively charged clusters and large mesopores (32 Å) rsc.org |

| 2-(1H-tetrazol-5-yl)pyrimidine | Cu(II) | 1D channels with high selectivity for CO2 adsorption rsc.org |

This table is generated based on data from the text for illustrative purposes.

Integration into Polymer Architectures for Specific Material Properties

The incorporation of tetrazole units into polymer chains can significantly enhance their properties, leading to materials with improved thermal stability, flame retardancy, and energetic characteristics. Vinyl-substituted tetrazoles, for example, can be polymerized to create nitrogen-rich macromolecules. mdpi.com These polymers are promising as high-molecular-weight binders for energetic systems. mdpi.com

The synthesis of block copolymers containing tetrazole segments allows for the creation of materials with well-defined nanostructures and a combination of properties from the different polymer blocks. For instance, a block copolymer of N-vinylpyrrolidone and 5-vinyl-1H-tetrazole has been synthesized using reversible addition-fragmentation chain-transfer (RAFT) polymerization. mdpi.com

Potential as a Precursor for Energetic Materials

The high nitrogen content and positive heat of formation of the tetrazole ring make it an attractive component for energetic materials. researchgate.netnih.gov The decomposition of tetrazole-based compounds can release a large amount of energy and generate nitrogen gas, which is an environmentally benign byproduct. researchgate.net

Synthetic routes to energetic materials often involve the introduction of explosophoric groups, such as nitro or nitramine groups, onto the tetrazole skeleton. nih.gov The structural features of the resulting molecule, including its density and oxygen balance, are critical factors in determining its energetic performance. The development of new energetic materials focuses on achieving a balance between high performance and good thermal stability and low sensitivity. rsc.orgrsc.org

Key structural features of tetrazoles relevant to energy density include:

Positive Heat of Formation: The inherent strain and high nitrogen content of the tetrazole ring result in a positive heat of formation, meaning that energy is released upon its decomposition. researchgate.net

Functionalization Potential: The tetrazole ring can be functionalized with various energetic groups to tune the properties of the resulting material. nih.gov

Utilization in Sensing Platforms: Design Principles for Chemo- and Biosensors

The ability of the tetrazole ring to coordinate with metal ions and participate in hydrogen bonding makes it a useful recognition element in the design of chemical sensors. nih.gov The interaction of a tetrazole-based sensor with a target analyte can lead to a measurable change in an optical or electrochemical signal.

Design principles for tetrazole-based sensors often involve:

Chelation: The nitrogen atoms of the tetrazole ring can act as ligands to bind metal ions. This principle can be used to design sensors for specific metal cations.

Hydrogen Bonding: The N-H group in 1H-tetrazoles can act as a hydrogen bond donor, while the other nitrogen atoms can act as acceptors. nih.gov These interactions can be exploited for the recognition of molecules with complementary hydrogen bonding capabilities.

Fluorescence Quenching or Enhancement: The binding of an analyte to a fluorescent tetrazole-based probe can lead to a change in its fluorescence intensity, providing a basis for detection.

Development of Functionalized Surfaces via Tetrazole-Based Ligands

Tetrazole derivatives can be used to modify the surfaces of materials, imparting new functionalities. The tetrazole group can serve as an anchor to attach other molecules to a surface through coordination or other chemical linkages. This approach is particularly relevant in the field of biomaterials, where surface modification is crucial for controlling interactions with biological systems.

For example, tetrazine-containing catecholamines have been used to create coatings that can be further functionalized with bioactive molecules via bioorthogonal chemistry. researchgate.netx-mol.com This method allows for the attachment of enzymes, peptides, and other biological entities to surfaces under physiological conditions, which is important for applications such as medical implants and biosensors. researchgate.netx-mol.com

Future Research Directions and Unexplored Avenues for 1 Isopropyl 5 4 Methoxy Phenyl 1h Tetrazole

Exploration of Novel Catalytic Transformations Mediated by the Compound

The tetrazole moiety is recognized for its ability to coordinate with metal ions through its nitrogen atoms, making tetrazole derivatives potential ligands in catalysis. lifechemicals.comresearchgate.net Future research could explore the catalytic capabilities of 1-isopropyl-5-(4-methoxy-phenyl)-1H-tetrazole and its derivatives.